2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole
Description
Properties
IUPAC Name |
2-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c16-15-17-11-6-5-8(7-12(11)21-15)18-13(19)9-3-1-2-4-10(9)14(18)20/h1-4,8H,5-7H2,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSJAYTWMVKMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N3C(=O)C4=CC=CC=C4C3=O)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475522 | |
| Record name | 2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104618-33-9 | |
| Record name | 2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Protective Group Strategies
The synthesis typically begins with 4-aminocyclohexanol, which undergoes phthalimido protection to shield the primary amine during subsequent reactions. Phthalic anhydride is employed in a refluxing toluene or cyclohexane system to form 4-phthalimido-cyclohexanol. This step ensures regioselectivity in later stages, preventing unwanted side reactions at the amine site. The phthalimido group’s stability under acidic and oxidative conditions makes it ideal for multi-step syntheses.
Oxidation to 4-Phthalimido-Cyclohexanone
The protected alcohol is oxidized to 4-phthalimido-cyclohexanone using potassium dichromate in sulfuric acid or alternative oxidants like Jones reagent. This step proceeds at 90–140°C over 10–20 hours, achieving near-quantitative conversion. The ketone product is critical for introducing electrophilic sites for bromination. Notably, the choice of oxidant impacts reaction efficiency; chromium-based systems, while effective, require careful handling due to toxicity concerns.
Bromination and Cyclization with Thiourea
Bromination of 4-phthalimido-cyclohexanone is conducted with elemental bromine in the presence of Lewis acids such as aluminum chloride or zinc chloride. This reaction, performed in methylene chloride or ethyl acetate at 0–10°C, yields 2-bromo-4-phthalimido-cyclohexanone. Subsequent treatment with thiourea in methanol or ethanol, mediated by sodium bicarbonate, induces cyclization to form the benzothiazole core. The thiourea acts as both a sulfur source and a nucleophile, attacking the brominated carbon to establish the heterocyclic structure.
Deprotection to Yield the Target Compound
Final deprotection of the phthalimido group is achieved using hydrazine hydrate in ethanol or isopropanol, with triethylamine as a base to neutralize liberated phthalhydrazide. This step restores the primary amine at position 6, yielding 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, which is further functionalized as needed.
Optimization Strategies for Key Reaction Steps
Bromination Efficiency and Catalytic Systems
The bromination step’s success hinges on the Lewis acid catalyst. Aluminum chloride, while highly active, necessitates anhydrous conditions, whereas zinc chloride offers milder reactivity suitable for moisture-tolerant systems. Bromine stoichiometry is critical; excess bromine leads to dibromination, reducing cyclization selectivity.
Solvent Effects in Cyclization
Polar aprotic solvents like dimethylformamide enhance thiourea solubility and reaction rates but complicate product isolation. Conversely, alcoholic solvents (methanol, ethanol) facilitate precipitation of the hydrobromide salt, simplifying purification.
In Situ vs. Stepwise Approaches
Recent advancements favor in situ bromination-cyclization sequences, eliminating intermediate isolation and reducing processing time. This method leverages hydrobromic acid generated during bromination to catalyze thiourea cyclization, minimizing side products.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
The final product is characterized by -NMR and IR spectroscopy. Key signals include the phthalimido carbonyl stretch at 1770–1710 cm and aromatic protons in the 7.8–7.5 ppm region. Residual hydrazine is detected via GC-MS, with limits below 0.1% per ICH guidelines.
Purity and Yield Considerations
Typical yields for the four-step sequence range from 45–60%, with losses attributed to incomplete oxidation and deprotection side reactions. Recrystallization from ethanol/water mixtures improves purity to >98%, as verified by HPLC.
Industrial-Scale Adaptations and Environmental Impact
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action are often related to its structural features, which allow it to interact with biological macromolecules .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)isoindole-1,3-dione
- CAS Number : 104618-33-9
- Molecular Formula : C₁₅H₁₃N₃O₂S
- Molecular Weight : 299.35 g/mol
- Structure: Features a phthalimido (isoindole-1,3-dione) group at position 6 and an amino group at position 2 of the tetrahydrobenzothiazole scaffold (Figure 1).
Synthesis: Prepared via oxidation of 4-(phthalimido)-cyclohexanol using chromic acid in acetone at 5–10°C . This method highlights its role as a synthetic intermediate.
Applications : Primarily used in pharmaceutical research as a precursor or impurity in the synthesis of dopamine agonists like pramipexole .
Safety : Requires precautions against dust inhalation and skin contact, with storage in dry, cool, and ventilated conditions .
Comparison with Structurally Similar Compounds
Pramipexole (2-Amino-6-propylamino-4,5,6,7-tetrahydrobenzothiazole)
- CAS Number : 104632-26-0
- Structure: Propylamino substituent at position 6.
- Synthesis: Produced via sodium borohydride reduction of 2-amino-6-propionylamino-4,5,6,7-tetrahydrobenzothiazole . Advanced methods use NaBH₄/BF₃ complexes for higher enantiomeric purity (>99% ee) .
- Applications : FDA-approved dopamine agonist for Parkinson’s disease and restless legs syndrome .
- Key Difference: The phthalimido group in the target compound is replaced by a propylamino group in pramipexole, critical for dopamine receptor binding.
2-Amino-6-acetamido-4,5,6,7-tetrahydrobenzothiazole
- CAS Number: Not explicitly listed (see ).
- Structure : Acetamido group at position 6.
- Synthesis : One-step cyclization of N-(4-oxocyclohexyl)acetamide under optimized conditions .
- Applications : Intermediate in pramipexole synthesis.
- Comparison: The acetamido group is smaller and less sterically hindered than phthalimido, enabling easier reduction to propylamino in downstream steps .
2-Amino-4,7-dihydro-6(5H)-benzothiazolone
(S)- and (R)-N-(6-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
- Role : Key synthons for pramipexole (S-form) and dexpramipexole (R-form) .
- Synthesis : Enzymatic resolution using Candida antarctica Lipase A achieves >98% enantiomeric excess .
- Comparison : The hydroxy and acetamide groups enable stereochemical control, contrasting with the phthalimido group’s role as a protective moiety.
Pharmacological and Industrial Relevance
- Pramipexole : Clinically significant for neurological disorders. The phthalimido derivative’s lack of bioactivity underscores its role as a synthetic precursor .
- Safety Profiles : Pramipexole has well-established toxicity data, whereas the phthalimido compound’s hazards are incompletely characterized .
- Environmental Impact : Microbial degradation studies (e.g., Yarrowia lipolytica) highlight biodegradability of related tetrahydrobenzothiazoles, but data for the phthalimido derivative is lacking .
Biological Activity
2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole (CAS No. 104618-33-9) is a synthetic compound characterized by a unique structure that includes a benzothiazole ring fused with a phthalimide group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , and its molecular weight is approximately 299.35 g/mol. The compound's structure contributes to its distinct biological properties and mechanisms of action.
Research indicates that this compound exhibits anti-inflammatory activity primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. This activation helps inhibit pro-inflammatory cytokines and mediators in macrophages exposed to lipopolysaccharide (LPS) from E. coli .
Key Mechanisms:
- NRF2 Activation : The compound activates NRF2 via a non-electrophilic mechanism, which plays a critical role in cellular defense against oxidative stress.
- Cytokine Inhibition : It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation .
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The compound's effectiveness varies depending on the concentration and specific bacterial species tested.
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines:
These values indicate that the compound shows significant selective cytotoxicity against malignant cells compared to normal human fibroblasts.
Case Studies
- Cytotoxicity Evaluation : A study evaluating the cytotoxic effects of various derivatives of benzothiazole compounds found that this compound exhibited strong activity against K562 and HeLa cells with IC50 values comparable to established chemotherapeutics like cisplatin .
- Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound induced apoptosis in HeLa cells through both intrinsic and extrinsic pathways. This was evidenced by increased levels of caspases and PARP cleavage in treated cells .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate stability in liver microsomes, indicating a favorable metabolic stability which is crucial for drug development .
Q & A
Q. What advanced techniques are recommended for studying degradation pathways?
- Methodological Answer :
- Photolysis studies : Expose the compound to UV light in methanol-dioxane mixtures to simulate environmental degradation, analyzing products via LC-MS .
- Thermogravimetric analysis (TGA) : Monitor thermal stability under controlled atmospheres.
- Metabolite profiling : Use liver microsome assays to identify bioactive or toxic metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
